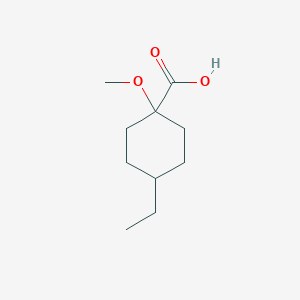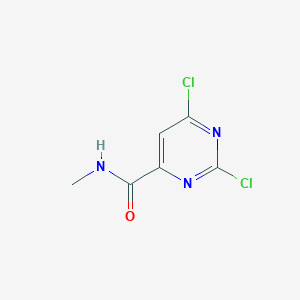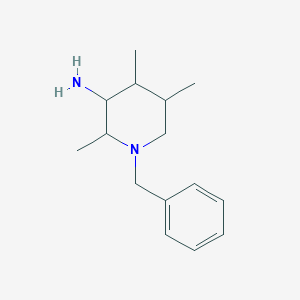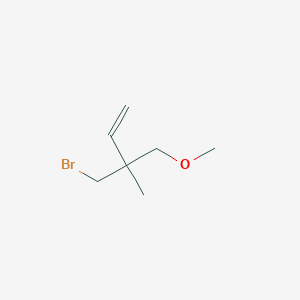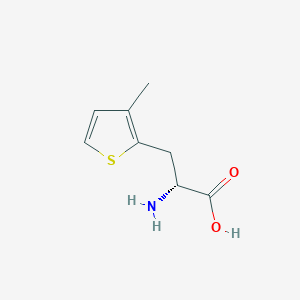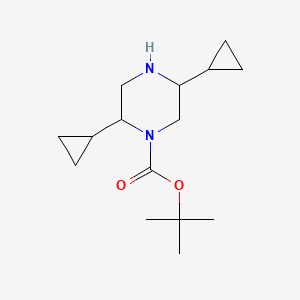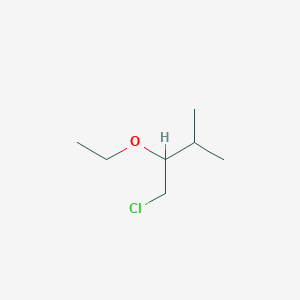
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2O2S. It is a derivative of pyridine, characterized by the presence of bromine, trifluoromethanesulfonyl, and amine groups. This compound is primarily used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine typically involves the introduction of bromine and trifluoromethanesulfonyl groups into a pyridine ring. One common method is the bromination of 3-trifluoromethanesulfonylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with aryl boronic acids.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethanesulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic properties compared to similar compounds. This makes it particularly useful in applications requiring strong electron-withdrawing groups.
Eigenschaften
Molekularformel |
C6H4BrF3N2O2S |
|---|---|
Molekulargewicht |
305.07 g/mol |
IUPAC-Name |
5-bromo-3-(trifluoromethylsulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4BrF3N2O2S/c7-3-1-4(5(11)12-2-3)15(13,14)6(8,9)10/h1-2H,(H2,11,12) |
InChI-Schlüssel |
NYALCFOXCDBDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1S(=O)(=O)C(F)(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


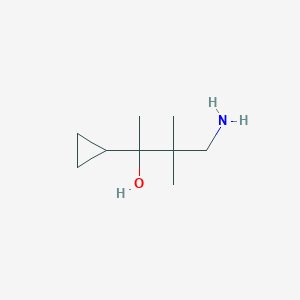
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
